Emtricitabina S-óxido

Descripción general

Descripción

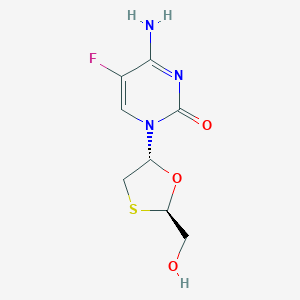

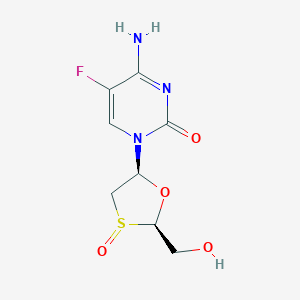

Emtricitabine sulfoxide is a derivative of Emtricitabine . Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment and prophylaxis of HIV . It works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA .

Synthesis Analysis

Emtricitabine is synthesized through a process that involves the formation and isolation of intermediate compounds . A gradient liquid chromatographic (LC) method has been validated for the analysis of Emtricitabine formulations .Molecular Structure Analysis

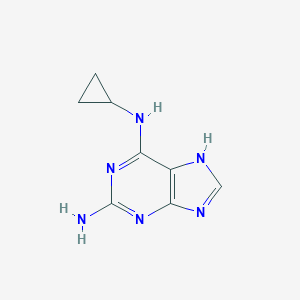

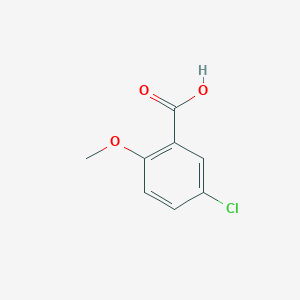

The molecular formula of Emtricitabine sulfoxide is C8H10FN3O4S . The average molecular weight is 263.246 Da .Chemical Reactions Analysis

Emtricitabine is approximately 86% unmetabolized. Approximately 9% of a dose is metabolized to 3’-sulfoxide diastereomers .Physical And Chemical Properties Analysis

Emtricitabine is a white to off-white powder . The molecular weight of Emtricitabine sulfoxide is 263.25 .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de Emtricitabina S-óxido

This compound, también conocido como Emtricitabina sulfóxido, es un compuesto con implicaciones potenciales en varios campos de investigación científica. A continuación se presenta un análisis detallado de sus aplicaciones únicas en diferentes áreas de estudio.

Terapia antirretroviral de acción prolongada: Se ha evaluado la this compound para su uso en formulaciones inyectables de acción prolongada (LAI) como nanopartícula de profármaco semisólido (SSPN). Esta aplicación tiene como objetivo mejorar la adherencia de los pacientes a la terapia antirretroviral al proporcionar una liberación sostenida del fármaco y farmacocinética durante períodos prolongados .

Prevención del VIH: El potencial del compuesto para prevenir la infección por VIH se ha demostrado en modelos preclínicos. Los ratones tratados con formulaciones SSPN de this compound mostraron cargas virales indetectables, lo que sugiere su eficacia en la profilaxis del VIH .

Tratamiento de la hepatitis B: This compound ha mostrado actividad contra el virus de la hepatitis B (VHB) en líneas celulares. Su papel en la inhibición de la replicación del VHB indica su posible aplicación en el tratamiento de la hepatitis B .

Evaluación de la impureza de los fármacos antivirales: .

Análisis electroquímico para el control de calidad de los fármacos: El compuesto se ha estudiado utilizando métodos electroquímicos como la voltametría cíclica y de barrido lineal. Estas técnicas se pueden aplicar para la determinación oxidativa de this compound, lo cual es esencial para el control de calidad de los fármacos y la investigación farmacéutica .

Actividad antimicrobiana mejorada: La investigación sugiere que la this compound puede tener una actividad antimicrobiana mejorada. Se han realizado estudios electroquímicos para explorar este aspecto, lo que podría conducir al desarrollo de nuevos agentes antimicrobianos .

Investigación sobre SARS-CoV-2: This compound se ha incluido en las pantallas de bibliotecas virtuales contra objetivos de SARS-CoV-2. Esta aplicación forma parte de los esfuerzos para identificar compuestos con posible eficacia contra el coronavirus, lo que contribuye a la lucha global contra la COVID-19 .

Diseño y desarrollo de fármacos: Las propiedades fisicoquímicas del compuesto y su interacción con las proteínas virales lo convierten en un candidato valioso para el diseño de fármacos basado en la estructura. Sirve como modelo para el desarrollo de nuevas terapias dirigidas a enfermedades virales .

Mecanismo De Acción

Target of Action

Emtricitabine S-oxide, also known as Emtricitabine sulfoxide, is a major degradation product of Emtricitabine . Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used for the treatment and prophylaxis of HIV . The primary target of Emtricitabine is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA .

Mode of Action

Emtricitabine S-oxide, like Emtricitabine, is likely to work by inhibiting the HIV-1 reverse transcriptase enzyme . It competes with the natural substrate deoxycytidine 5’-triphosphate and gets incorporated into the nascent viral DNA, resulting in chain termination . This prevents the transcription of HIV RNA to DNA, thereby inhibiting the replication of the virus .

Biochemical Pathways

Emtricitabine S-oxide is involved in the degradation pathways of Emtricitabine . Emtricitabine degrades over 51%, 13%, and 53% during acid, base, and oxidative degradation respectively, leading to the formation of three major degradation products, one of which is Emtricitabine S-oxide .

Pharmacokinetics

Emtricitabine, the parent compound, has a bioavailability of 93% . The elimination half-life of Emtricitabine is approximately 10 hours, and it is excreted through renal (86%) and fecal (14%) routes .

Result of Action

The parent compound emtricitabine inhibits the replication of hiv-1 and hepatitis b in various cell lines

Action Environment

The action, efficacy, and stability of Emtricitabine S-oxide are likely to be influenced by various environmental factors. It’s important to note that the parent compound Emtricitabine is sensitive to different stress conditions, including acid, base, and oxidative environments .

Safety and Hazards

Direcciones Futuras

Emtricitabine is used along with other medications to treat human immunodeficiency virus (HIV) infection . Although Emtricitabine does not cure HIV, it may decrease the chance of developing acquired immunodeficiency syndrome (AIDS) and HIV-related illnesses such as serious infections or cancer . It is also part of preferred initial HIV combination therapy regimens .

Propiedades

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOMZPWPIDCLMB-YGFFCSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152128-77-3 | |

| Record name | Emtricitabine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMTRICITABINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Emtricitabine S-oxide in pharmaceutical analysis?

A1: Emtricitabine S-oxide is a related substance of Emtricitabine, meaning it is structurally similar and can arise as an impurity during the manufacturing process of Emtricitabine-containing medications. The research paper describes the development and validation of a method to specifically detect and quantify Emtricitabine S-oxide in fixed-dose combination drugs containing Emtricitabine, Dolutegravir, and Tenofovir Alafenamide []. This is important because the presence of impurities like Emtricitabine S-oxide can potentially impact the safety and efficacy of the medication.

Q2: What analytical method was used to determine Emtricitabine S-oxide in the research?

A2: The researchers developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Emtricitabine S-oxide and another impurity, Tenofovir (S)-propanol, in the pharmaceutical dosage form []. They achieved separation using an Inertsil ODS C18 column and a mobile phase consisting of 0.5 M potassium dihydrogen phosphate buffer and acetonitrile (80:20, v/v) at a pH of 4.5 ± 0.1.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

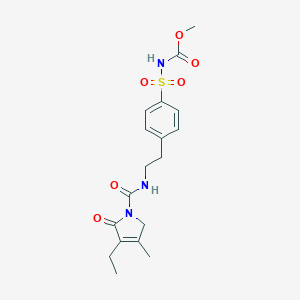

![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)